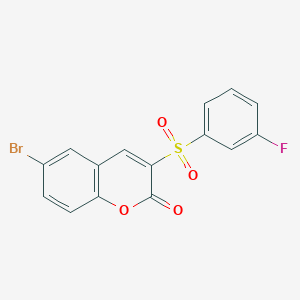
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one
Overview
Description
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as Briciclib, is a synthetic small molecule that belongs to the chromenone family. It has been identified as a promising anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) that are involved in cell cycle progression. In
Mechanism of Action
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets that are necessary for cell cycle progression. 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have selective cytotoxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce G1 cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has also been shown to inhibit tumor growth in mouse xenograft models.
Advantages and Limitations for Lab Experiments
One advantage of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anticancer agents. However, one limitation of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects due to its inhibition of multiple CDKs.
Future Directions
Future research on 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one could focus on improving its solubility and bioavailability for in vivo administration. Other directions could include identifying biomarkers that predict response to 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one, investigating its potential use in combination with other targeted therapies, and exploring its effects on the tumor microenvironment. Additionally, further studies could be conducted to investigate the mechanism of action of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one and its potential for off-target effects.
Scientific Research Applications
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit CDKs 1, 2, 4, and 6, which are involved in cell cycle progression and are often overexpressed in cancer cells. 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to enhance the efficacy of other anticancer agents such as gemcitabine and paclitaxel.
properties
IUPAC Name |
6-bromo-3-(3-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQRBBBGFSMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3314035.png)
![4-[3-(Ethylamino)propanamido]benzamide](/img/structure/B3314041.png)
![3-chloro-N-[(cyclopentylamino)carbonyl]propanamide](/img/structure/B3314054.png)
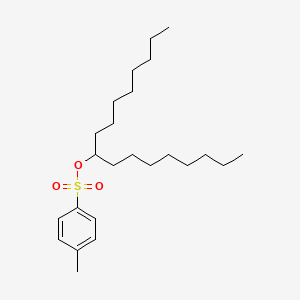


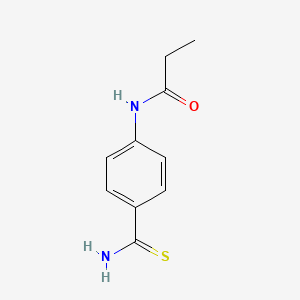
![Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B3314088.png)
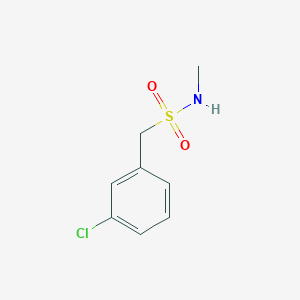
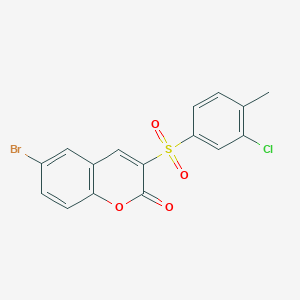
![2-{[(3-ethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3314115.png)
![N-(4-bromo-3-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3314117.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione](/img/structure/B3314119.png)